N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}-2-(thiophen-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}-2-(thiophen-2-yl)acetamide is a complex organic compound that features a thiazole ring, a piperidine ring, and a thiophene ring. These structural elements are known for their significant biological activities and are often found in various pharmacologically active compounds.
Mechanism of Action
Target of Action
Compounds with similar structures have been found to exhibit weak cox-1 inhibitory activity . COX-1, or cyclooxygenase-1, is an enzyme that plays a key role in the conversion of arachidonic acid to prostaglandins, which are involved in various physiological processes such as inflammation and pain sensation .
Mode of Action
This inhibition could potentially lead to a decrease in the production of prostaglandins, thereby affecting the physiological processes they regulate .
Biochemical Pathways
The compound’s interaction with COX-1 suggests that it may affect the arachidonic acid pathway . By inhibiting COX-1, the compound could potentially reduce the conversion of arachidonic acid to prostaglandins . This could have downstream effects on various physiological processes regulated by these molecules, such as inflammation and pain sensation .
Result of Action
The molecular and cellular effects of the compound’s action would likely be related to its potential inhibitory effect on COX-1 . By reducing the activity of this enzyme, the compound could potentially decrease the production of prostaglandins, leading to effects such as reduced inflammation and pain sensation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}-2-(thiophen-2-yl)acetamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as anhydrous aluminum chloride, and solvents like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process typically includes rigorous purification steps, such as recrystallization and chromatography, to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}-2-(thiophen-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}-2-(thiophen-2-yl)acetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential antimicrobial and antifungal properties.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug with a thiazole ring.
Abafungin: An antifungal drug with a thiazole ring.
Uniqueness
N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}-2-(thiophen-2-yl)acetamide is unique due to its combination of thiazole, piperidine, and thiophene rings, which confer a distinct set of biological activities and chemical properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-[[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl]-2-thiophen-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3OS2/c19-14(9-13-4-2-7-20-13)17-10-12-3-1-6-18(11-12)15-16-5-8-21-15/h2,4-5,7-8,12H,1,3,6,9-11H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKHSFLBGJYBQKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=CS2)CNC(=O)CC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.